molecular formula C8H4F6 B1388546 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1161362-03-3

1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No. B1388546
M. Wt: 214.11 g/mol
InChI Key: QYWZRCBENSWULV-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C8H5F5. It has a molecular weight of 196.12 .


Molecular Structure Analysis

The molecular structure of “1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene” can be represented by the InChI key AERRYTMKZDHTNF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene” is a solid compound .

Scientific Research Applications

Summary of the Application

1,4-Bis(trifluoromethyl)benzene, a compound similar to the one you mentioned, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) .

Methods of Application or Experimental Procedures

The compound was used with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting TADF .

Results or Outcomes

The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80°. The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs. A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

2. Application in Synthesis of Bioactive Compounds

Summary of the Application

The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry . Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .

Methods of Application or Experimental Procedures

The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .

Results or Outcomes

There has been an enormous increase in the use of fluorine containing compounds for medicinal applications. For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .

3. Application in Regioselective Metalation

Summary of the Application

1,3-Bis(trifluoromethyl)benzene, a compound similar to the one you mentioned, undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .

Methods of Application or Experimental Procedures

The lithiation reaction of 1,3-bis(trifluoromethyl)benzene has been investigated .

Results or Outcomes

The compound undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .

4. Application in Synthesis of Fluorinated Compounds

Summary of the Application

The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry . Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .

Methods of Application or Experimental Procedures

The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .

Results or Outcomes

There has been an enormous increase in the use of fluorine containing compounds for medicinal applications. For example, nine of the 31 new chemical entities approved in 2002 contain one or several fluorine atoms .

5. Application in Defluorinative Functionalization

Summary of the Application

Defluorinative functionalization, which converts the trifluoromethyl to the difluoromethyl motifs, represents the most efficient synthetic strategy .

Methods of Application or Experimental Procedures

This method involves the defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .

Results or Outcomes

This new approach tames the reactive difluoromethyl anion, enabling diverse functional group transformations . Our methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs .

Safety And Hazards

The compound is classified under GHS07 and has a hazard statement H319, which means it can cause serious eye irritation .

properties

IUPAC Name

1-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWZRCBENSWULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673324
Record name 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene

CAS RN

1161362-03-3
Record name 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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